molecular formula C8H9ClF3N3 B2895200 1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropan-1-amine;hydrochloride CAS No. 2287323-29-7

1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropan-1-amine;hydrochloride

Cat. No.: B2895200
CAS No.: 2287323-29-7
M. Wt: 239.63
InChI Key: DAFKGHOKIOUUOH-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H8F3N3·HCl. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring, and a cyclopropane ring bonded to an amine group.

Scientific Research Applications

1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of agrochemicals, polymers, and other industrial products.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

The synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropan-1-amine hydrochloride involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Amine Introduction: The amine group is introduced through nucleophilic substitution reactions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

    Addition: The trifluoromethyl group can participate in addition reactions with electrophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with nucleic acids and proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways .

Comparison with Similar Compounds

1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropan-1-amine hydrochloride lies in its combination of a trifluoromethyl group, pyrimidine ring, and cyclopropane ring, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3.ClH/c9-8(10,11)5-1-4-13-6(14-5)7(12)2-3-7;/h1,4H,2-3,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFKGHOKIOUUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CC(=N2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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